molecular formula C12H24N2O9 B117239 beta-D-glucosaminyl-(1->4)-beta-D-glucosamine CAS No. 148411-57-8

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Cat. No.: B117239
CAS No.: 148411-57-8
M. Wt: 340.33 g/mol
InChI Key: QLTSDROPCWIKKY-PMCTYKHCSA-N
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Description

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes are used to cleave the beta-1,4-glycosidic bonds in chitin, resulting in the formation of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .

Industrial Production Methods: : Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the extraction of chitin from natural sources such as shrimp shells or fungal biomass, followed by enzymatic hydrolysis. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: : beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications .

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include oxidized, reduced, and acetylated derivatives of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.

Scientific Research Applications

Chemistry: : In chemistry, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is used as a building block for the synthesis of more complex carbohydrates and glycosaminoglycans. It is also used in the study of carbohydrate-protein interactions and as a substrate for enzymatic assays .

Biology: : In biological research, this compound is used to study the structure and function of chitin and chitin-related enzymes. It is also used in the development of biomaterials for tissue engineering and regenerative medicine .

Medicine: Its biocompatibility and biodegradability make it an attractive candidate for medical applications .

Industry: : In industry, this compound is used in the production of biodegradable plastics, water treatment agents, and as a component in cosmetics and personal care products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a building block for chitin and chitosan. Its unique properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSDROPCWIKKY-PMCTYKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584131
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77224-08-9, 148411-57-8
Record name 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77224-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chitosan, 2-hydroxypropanoate (ester)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 2
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 3
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 4
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 5
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 6
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

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